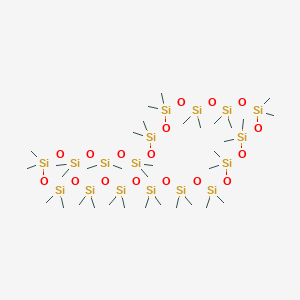
Cycloheptadecasiloxane, tetratriacontamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptadecasiloxane, tetratriacontamethyl- (CTM) is a cyclic siloxane compound with the chemical formula (C37H82O7Si7)n. It is a member of the family of compounds known as cyclic siloxanes, which have a wide range of applications in the fields of materials science, electronics, and biomedicine. In
Applications De Recherche Scientifique
Cycloheptadecasiloxane, tetratriacontamethyl- has been extensively studied for its potential applications in various fields of scientific research. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- has been used as a precursor for the synthesis of functionalized siloxane polymers, which have applications in the development of advanced materials such as coatings, adhesives, and composites. In electronics, Cycloheptadecasiloxane, tetratriacontamethyl- has been investigated for its potential use as a dielectric material in the fabrication of microelectronic devices such as transistors and capacitors. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- has been studied for its potential use as a drug delivery system, due to its ability to encapsulate and release various types of drugs.
Mécanisme D'action
The mechanism of action of Cycloheptadecasiloxane, tetratriacontamethyl- is not fully understood, but it is believed to involve the formation of stable complexes with various types of molecules, including drugs, proteins, and nucleic acids. These complexes can then be transported across cell membranes and into cells, where they can exert their effects. Cycloheptadecasiloxane, tetratriacontamethyl- has also been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Effets Biochimiques Et Physiologiques
Cycloheptadecasiloxane, tetratriacontamethyl- has been shown to have a wide range of biochemical and physiological effects, depending on the specific application. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- has been used to improve the mechanical and thermal properties of polymers, while in electronics, it has been used to improve the dielectric properties of insulators. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- has been shown to enhance the bioavailability and efficacy of various drugs, as well as to reduce their toxicity. Cycloheptadecasiloxane, tetratriacontamethyl- has also been shown to have anti-inflammatory and anti-cancer properties, although further research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cycloheptadecasiloxane, tetratriacontamethyl- is its versatility, as it can be used in a wide range of applications in materials science, electronics, and biomedicine. Cycloheptadecasiloxane, tetratriacontamethyl- is also relatively easy to synthesize and purify, which makes it a cost-effective option for many research laboratories. However, one of the main limitations of Cycloheptadecasiloxane, tetratriacontamethyl- is its potential toxicity, which can pose a risk to researchers who handle it. In addition, Cycloheptadecasiloxane, tetratriacontamethyl- is not always stable under certain conditions, which can limit its usefulness in certain applications.
Orientations Futures
There are many potential future directions for the research and development of Cycloheptadecasiloxane, tetratriacontamethyl-. In materials science, Cycloheptadecasiloxane, tetratriacontamethyl- could be used to develop new types of functionalized polymers with improved properties such as biocompatibility and mechanical strength. In electronics, Cycloheptadecasiloxane, tetratriacontamethyl- could be used to develop new types of microelectronic devices with improved performance and reliability. In biomedicine, Cycloheptadecasiloxane, tetratriacontamethyl- could be further investigated for its potential use in drug delivery and cancer therapy. Overall, the potential applications of Cycloheptadecasiloxane, tetratriacontamethyl- are vast and varied, and further research is needed to fully explore its potential.
Méthodes De Synthèse
The synthesis of Cycloheptadecasiloxane, tetratriacontamethyl- involves the reaction of trichlorosilane (SiHCl3) with a mixture of methyltrichlorosilane (MeSiCl3) and dimethyldichlorosilane (Me2SiCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction produces a mixture of cyclic siloxanes, including Cycloheptadecasiloxane, tetratriacontamethyl-, which can be separated and purified using various methods such as distillation, chromatography, and crystallization.
Propriétés
Numéro CAS |
150026-96-3 |
|---|---|
Nom du produit |
Cycloheptadecasiloxane, tetratriacontamethyl- |
Formule moléculaire |
C34H102O17Si17 |
Poids moléculaire |
1260.6 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32,34,34-tetratriacontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33-heptadecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34-heptadecasilacyclotetratriacontane |
InChI |
InChI=1S/C34H102O17Si17/c1-52(2)35-53(3,4)37-55(7,8)39-57(11,12)41-59(15,16)43-61(19,20)45-63(23,24)47-65(27,28)49-67(31,32)51-68(33,34)50-66(29,30)48-64(25,26)46-62(21,22)44-60(17,18)42-58(13,14)40-56(9,10)38-54(5,6)36-52/h1-34H3 |
Clé InChI |
QKOWOBLRWSNMKS-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
SMILES canonique |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Synonymes |
TETRATRIACONTAMETHYLCYCLOHEPTADECASILOXANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



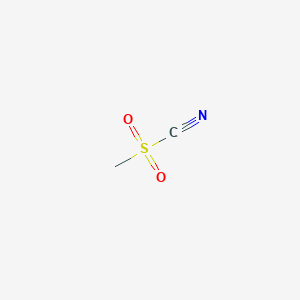

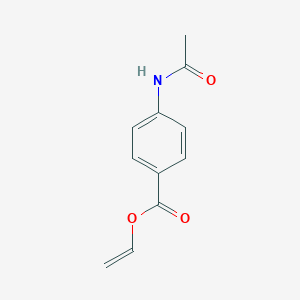
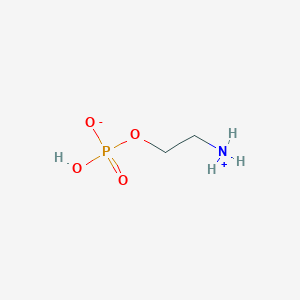
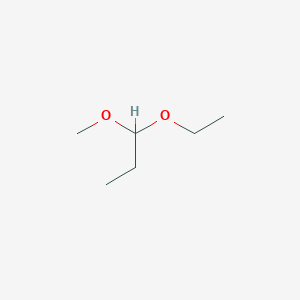
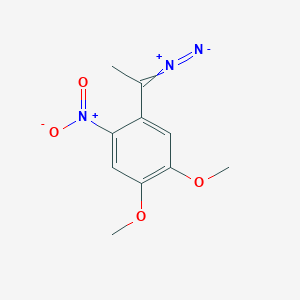
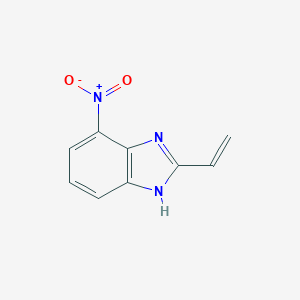
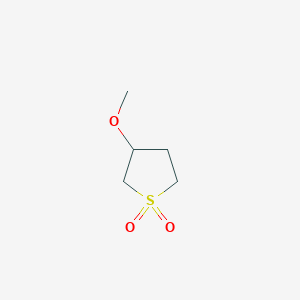
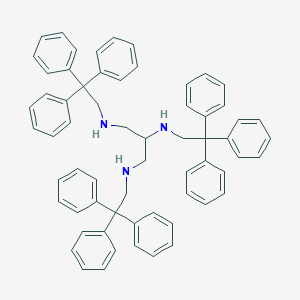
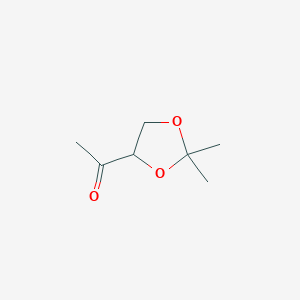
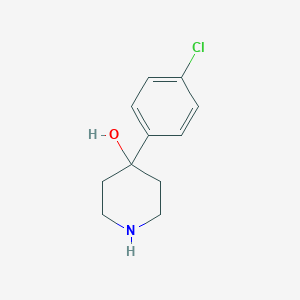
![4-Ethyl-4,10-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B141386.png)
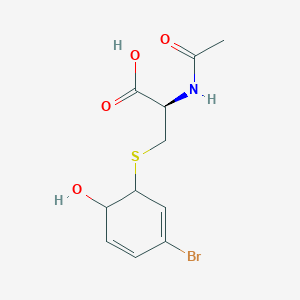
![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)